2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Descripción
Propiedades
IUPAC Name |
1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-20(21-18-10-11-19(21)14-23-13-18)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIZBGDUQPIGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a member of a class of bicyclic compounds that have garnered attention for their potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by its unique bicyclic structure, which includes:
- A biphenyl moiety that may enhance lipophilicity and biological activity.
- An azabicyclo framework that is known for its interaction with various neurotransmitter receptors.
Pharmacological Profile
Research indicates that compounds similar to 2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone exhibit significant activity at dopamine transporters (DAT) and serotonin transporters (SERT). For instance, studies have shown that related bicyclic compounds can inhibit DAT and SERT with nanomolar potency:
| Compound | DAT IC50 (nM) | SERT IC50 (nM) |
|---|---|---|
| Compound A | 0.49 | 2.19 |
| Compound B | 1.10 | 2.50 |
| Compound C | 3.30 | 4.70 |
These findings suggest that the structural modifications in the bicyclic ring system can lead to enhanced binding affinities for these transporters, which are critical in the regulation of neurotransmitter levels in the brain .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how variations in the chemical structure affect biological activity. The introduction of different substituents on the biphenyl group and modifications to the azabicyclo framework have been shown to significantly influence the binding affinity and selectivity towards DAT and SERT:
- Para-substituted phenyl groups : These modifications often result in increased potency.
- Heteroaryl substituents : The inclusion of nitrogen or oxygen-containing heterocycles can enhance selectivity and efficacy against specific targets.
Case Studies
Several studies have explored the biological effects of this class of compounds:
- In vitro Studies : Compounds structurally similar to 2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone were tested for their ability to inhibit DAT and SERT in cell lines expressing these transporters. Results indicated a dose-dependent inhibition with significant effects observed at concentrations as low as 10 nM.
- In vivo Pharmacological Effects : Animal models treated with these compounds demonstrated alterations in locomotor activity consistent with dopaminergic modulation, suggesting potential applications in treating disorders such as ADHD or depression.
Comparación Con Compuestos Similares
Structural Features
Key Observations :
- The 3-oxa bridge increases polarity and may reduce metabolic degradation relative to non-oxygenated analogs .
- Tropifexor demonstrates that complex substituents (e.g., oxazole and carboxylic acid) on the bicyclic core can confer receptor-targeting specificity, suggesting the target compound’s biphenyl group may similarly influence bioactivity.
Q & A
Q. What experimental strategies mitigate degradation under physiological conditions?
- Methodological Answer :
- pH Stabilization : Formulate with citrate buffer (pH 5.0) to reduce ketone hydrolysis .
- Lyophilization : Store as lyophilized powder (−80°C) to prevent aqueous degradation .
- Prodrug Design : Mask the ketone as a tert-butyl oxime to enhance plasma stability (t₁/₂ increased from 2 h to 8 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
